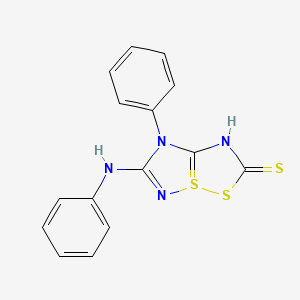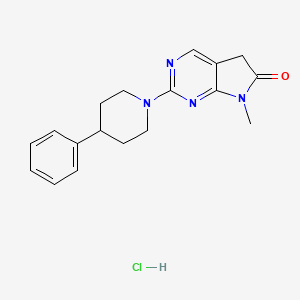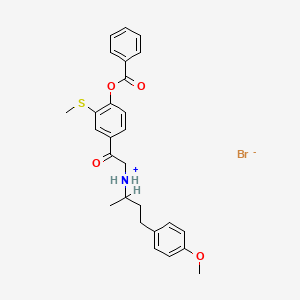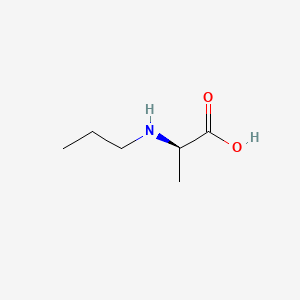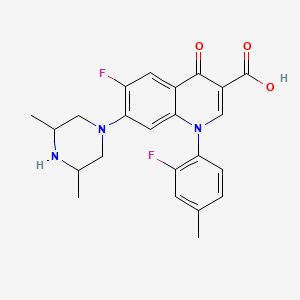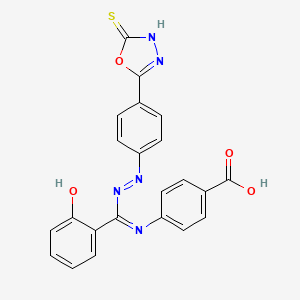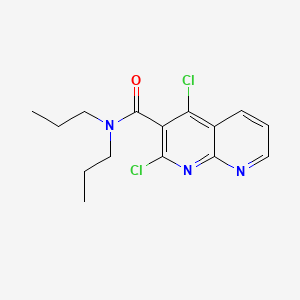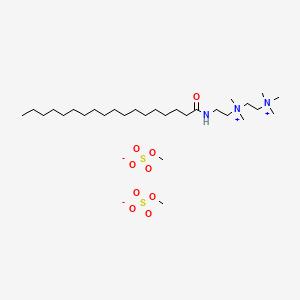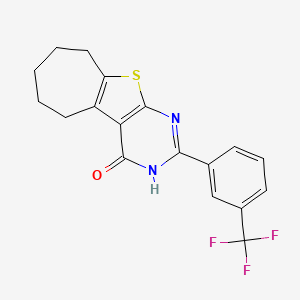
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a pyranoimidazole core, which is a fused ring system combining pyran and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyranoimidazole core through cyclization reactions. Subsequent steps involve the introduction of the cyclopentylamino group and the ethyl group under controlled conditions. Common reagents used in these reactions include cyclopentylamine, ethyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrano(3,4-d)imidazole derivatives with different substituents.
- Other fused ring systems combining pyran and imidazole rings.
Uniqueness
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions and properties compared to other similar compounds.
Propiedades
Número CAS |
95858-97-2 |
|---|---|
Fórmula molecular |
C14H25Cl2N3O |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
N-[(1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-4-yl)methyl]cyclopentanamine;dihydrochloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-2-17-10-16-14-12(17)7-8-18-13(14)9-15-11-5-3-4-6-11;;/h10-11,13,15H,2-9H2,1H3;2*1H |
Clave InChI |
AUVWOBJTVXAKNW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1CCOC2CNC3CCCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





